molecular formula C17H20N2O3S B2370286 N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(methylthio)benzamide CAS No. 1904171-70-5

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(methylthio)benzamide

Cat. No.: B2370286
CAS No.: 1904171-70-5
M. Wt: 332.42
InChI Key: DYSBNBZZHQFZNC-UHFFFAOYSA-N
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Description

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(methylthio)benzamide is a useful research compound. Its molecular formula is C17H20N2O3S and its molecular weight is 332.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Applications

Synthetic Methodologies : A range of synthetic strategies for creating benzamide derivatives and related compounds offers insights into the chemical versatility and potential applications of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(methylthio)benzamide. These methodologies include the synthesis of novel heterocyclic compounds through reactions involving benzodifuranyl and triazines, showcasing the compound's potential as a precursor for developing new materials with unique chemical properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Evaluation : Research into N-(Pyridin-3-yl)benzamide derivatives, including compounds with methoxy groups, has shown moderate to good anticancer activity against various human cancer cell lines. This suggests that the compound could serve as a lead structure for developing new anticancer agents (Mohan, Sridhar, Laxminarayana, & Chary, 2021).

Potential Biological and Pharmacological Applications

Antimicrobial Activity : The synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrates significant antimicrobial activities. This highlights the compound's potential as a framework for developing new antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

QSAR Modeling and Dopamine Receptor Binding Affinity : The application of QSAR modeling on dopamine D2 receptor antagonists, including compounds with methoxy benzamides, has identified structural requirements for enhancing receptor binding affinity. This indicates potential applications in designing drugs targeting neurological disorders (Samanta, Debnath, Gayen, Ghosh, Basu, Srikanth, & Jha, 2005).

Properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-3-methylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-12-9-14(22-2)11-16(20)19(12)8-7-18-17(21)13-5-4-6-15(10-13)23-3/h4-6,9-11H,7-8H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSBNBZZHQFZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C2=CC(=CC=C2)SC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.